molecular formula C21H19N5 B13756243 N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine

N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine

Cat. No.: B13756243
M. Wt: 341.4 g/mol
InChI Key: OXUQPVQALZBYSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-quinazolinone
  • N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-quinazoline

Uniqueness

N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C21H19N5

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-(1-aminoethyl)phenyl]-6-pyridin-4-ylquinazolin-2-amine

InChI

InChI=1S/C21H19N5/c1-14(22)15-2-5-19(6-3-15)25-21-24-13-18-12-17(4-7-20(18)26-21)16-8-10-23-11-9-16/h2-14H,22H2,1H3,(H,24,25,26)

InChI Key

OXUQPVQALZBYSG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)N

Origin of Product

United States

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